molecular formula C21H19N3O2 B7755833 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile

2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile

Cat. No.: B7755833
M. Wt: 345.4 g/mol
InChI Key: ALCMZDPIZKFJLJ-UHFFFAOYSA-N
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Description

2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, dimethoxyphenyl, methylphenyl, and carbonitrile groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions:

    Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound finds applications in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(2,5-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile
  • 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-chlorophenyl)pyridine-3-carbonitrile
  • 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-13-4-6-14(7-5-13)16-11-19(24-21(23)18(16)12-22)17-10-15(25-2)8-9-20(17)26-3/h4-11H,1-3H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCMZDPIZKFJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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